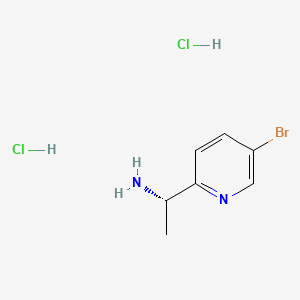

(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride

Description

Properties

IUPAC Name |

(1S)-1-(5-bromopyridin-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOAYJPBXRUXBZ-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)Br)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=C1)Br)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride

Abstract

(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride is a chiral amine building block of significant interest in pharmaceutical research and development. Its utility as a precursor in the synthesis of complex molecular architectures necessitates a thorough understanding of its fundamental physical properties. These properties are critical as they directly influence reaction kinetics, formulation, bioavailability, and stability of downstream active pharmaceutical ingredients (APIs).[1][2][3][4] This guide provides a comprehensive analysis of the known physical characteristics of this compound, offers expert insights into their implications for research, and details standardized protocols for their experimental determination.

Compound Identification and Core Properties

Precise identification is the cornerstone of chemical and pharmaceutical development. The structural and fundamental properties of this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | (1S)-1-(5-bromopyridin-2-yl)ethanamine;dihydrochloride | [5] |

| CAS Number | 1391450-63-7 | [5][6] |

| Molecular Formula | C₇H₁₁BrCl₂N₂ | [5][6] |

| Molecular Weight | 273.99 g/mol | [5][6] |

| Canonical SMILES | CC(N)Cl.Cl | [5] |

| Appearance | White to off-white solid | |

| Melting Point | 70 °C | [5] |

| Boiling Point | Not Applicable / Data Not Available | [5] |

| Solubility | Data Not Publicly Available (See Section 2.2) | |

| Storage | Sealed in a dry environment, Room Temperature |

Analysis of Key Physical Properties

A mere listing of properties is insufficient for the practicing scientist. This section delves into the causality and practical implications of each key physical characteristic.

Appearance and Purity

The reported appearance as a "white to off-white solid" is typical for a purified small molecule amine salt.

-

Expertise & Experience: The color of a compound is a primary, albeit qualitative, indicator of purity. For early-stage research materials, an off-white or slightly yellow tinge may be acceptable. However, for late-stage development and GMP (Good Manufacturing Practice) applications, a consistent, pure white crystalline solid is typically required. Any deviation, such as a tan or brown color, would suggest the presence of impurities, potentially from residual starting materials, reagents, or degradation products. The physical form (e.g., crystalline vs. amorphous) significantly impacts properties like solubility and stability and should be characterized by techniques such as X-ray powder diffraction (XRPD) in advanced studies.

Solubility: The Critical Determinant

While specific quantitative solubility data is not publicly available, the dihydrochloride salt structure provides a strong basis for expert inference.

-

Trustworthiness: The presence of two hydrochloride moieties indicates that the parent amine has been protonated twice, forming a highly polar salt. This structural feature is intentionally designed to enhance aqueous solubility.[7] Amine salt formation is a common and effective strategy in drug development to improve the dissolution and bioavailability of parent compounds.[7]

-

Expertise & Experience: We can confidently predict that this compound will exhibit high solubility in polar protic solvents such as water, methanol, and ethanol. It is also expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO). Conversely, its solubility in non-polar solvents like hexanes or toluene will be negligible. This solubility profile is crucial for its use in both aqueous reaction media and for preparing stock solutions for biological screening, which are almost universally made in DMSO.[8][9][10] A target solubility of >60 µg/mL is often considered a good starting point for drug discovery compounds.[10]

Melting Point: An Indicator of Purity and Identity

The reported melting point of 70 °C is a key physical constant for this material.[5]

-

Authoritative Grounding: The melting point is a fundamental thermal property used for both identification and purity assessment.[11] A pure crystalline solid will exhibit a sharp, well-defined melting range (typically < 2 °C).[11] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[11]

-

Expertise & Experience: A relatively low melting point of 70 °C suggests that the intermolecular forces in the crystal lattice are not exceptionally strong. It is also important to consider that as a dihydrochloride salt, the compound may be hygroscopic. Absorbed moisture can act as an impurity, leading to a lower and broader melting point. Therefore, the determination must be performed on a thoroughly dried sample. For a definitive characterization, Differential Scanning Calorimetry (DSC) would be employed to provide a more detailed thermal profile.[12]

Hygroscopicity and Storage

-

Trustworthiness: Amine hydrochloride salts are known to be potentially hygroscopic, meaning they can readily absorb moisture from the atmosphere.[13] This is a critical consideration for handling and storage. The recommended storage condition is "Sealed in dry, Room Temperature," which directly addresses this potential issue.

-

Expertise & Experience: The absorption of water can lead to physical changes (e.g., deliquescence) and can impact the accuracy of weighing operations, potentially leading to errors in reaction stoichiometry or solution concentration. For rigorous quantitative work, the material should be dried under vacuum prior to use and handled in a low-humidity environment (e.g., a glove box).

Experimental Protocols

To ensure reproducible and reliable data, standardized experimental procedures are essential. The following protocols are provided as self-validating systems for determining key physical properties.

Protocol for Melting Point Determination (Capillary Method)

This protocol adheres to standards outlined by major pharmacopeias for Class Ia determinations.[14]

Objective: To accurately determine the melting range of the compound as a key indicator of purity.

Methodology:

-

Sample Preparation: a. Ensure the this compound sample is completely dry by placing it in a vacuum oven at 40 °C for at least 4 hours. b. Place a small amount of the dried sample onto a clean watch glass and crush it into a fine powder using a spatula. c. Jab the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powder until a small amount of material enters the tube.[15] d. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until a packed column of 2-3 mm height is achieved.[15]

-

Instrument Setup (e.g., Mel-Temp Apparatus): a. Insert the packed capillary tube into the heating block of the apparatus.[15] b. If the approximate melting point is unknown, perform a rapid preliminary run by increasing the temperature at a rate of 10-15 °C/minute to get a rough estimate. Allow the apparatus to cool.

-

Measurement: a. Using a fresh sample, heat the block rapidly to a temperature approximately 20 °C below the estimated melting point.[15] b. Crucial Step: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the block, and the thermometer.[12][14] c. Record the temperature (T₁) at which the first droplet of liquid is observed. d. Continue heating at the slow rate and record the temperature (T₂) at which the last solid particle melts, resulting in a completely clear liquid.

-

Reporting: a. Report the result as a melting range (T₁ - T₂). For this compound, a sharp range such as 69.5 - 70.5 °C would indicate high purity.

Protocol for High-Throughput Kinetic Solubility Assay

Objective: To rapidly assess the aqueous solubility of the compound under conditions relevant to early drug discovery.[8][16]

Methodology:

-

Stock Solution Preparation: a. Accurately weigh the compound and dissolve it in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM). This is the standard first step for most high-throughput screening assays.[8]

-

Assay Plate Preparation: a. Using a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells. b. Add an aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, PBS, pH 7.4) to the wells. This results in a final DMSO concentration of 1% and a target compound concentration of 100 µM.

-

Incubation and Measurement: a. Seal the plate and shake it at room temperature for a defined period, typically 1.5 to 2 hours, to allow for dissolution to reach a kinetic equilibrium.[16] b. After incubation, analyze the plate using a nephelometer or a UV-Vis plate reader. c. Nephelometry: Measures light scattering caused by any undissolved precipitate.[10] d. Direct UV Method: The plate is filtered to remove precipitate, and the concentration of the dissolved compound in the filtrate is determined by measuring its UV absorbance against a standard curve.[8][10]

-

Data Analysis & Reporting: a. The solubility is reported as the highest concentration at which no precipitate is detected. This kinetic value is invaluable for guiding structure-activity relationship (SAR) studies and selecting compounds for further development.[10]

Visualization of the Characterization Workflow

The logical flow for characterizing a novel chiral amine salt like this compound is depicted below. This process ensures a comprehensive data package is generated to support its use in research and development.

Caption: Workflow for Synthesis and Physical Characterization.

Anticipated Spectroscopic Data

While experimental spectra were not found in the public domain, an experienced chemist can predict the key features based on the molecule's structure.

-

¹H NMR (in D₂O or DMSO-d₆):

-

Pyridyl Protons: Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). The proton adjacent to the bromine (C6-H) would likely be a doublet, the proton between the bromo and aminoethyl groups (C4-H) a doublet of doublets, and the proton adjacent to the nitrogen (C3-H) a doublet.

-

Methine Proton (-CH): A quartet coupled to the methyl protons (approx. 4.5-5.0 ppm).

-

Amine Protons (-NH₃⁺): A broad singlet, which may exchange with D₂O.

-

Methyl Protons (-CH₃): A doublet coupled to the methine proton (approx. 1.6-1.8 ppm).

-

-

Mass Spectrometry (ESI+):

-

The primary observed ion would be the molecular ion of the free base [M+H]⁺. For C₇H₉BrN₂, this would appear as a characteristic isotopic doublet (due to the ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) at m/z 201.00 and 203.00.

-

Conclusion

The physical properties of this compound—a white solid with a melting point of 70 °C and inferred high aqueous solubility—define its profile as a valuable chiral building block. Its salt form enhances its utility in aqueous media and for biological screening, though care must be taken to mitigate its likely hygroscopicity through proper storage and handling. The standardized protocols and characterization workflows provided in this guide offer a robust framework for researchers to validate material quality and ensure the reliability of their experimental outcomes, ultimately accelerating the drug discovery and development process.

References

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. fiveable.me [fiveable.me]

- 5. americanelements.com [americanelements.com]

- 6. This compound | 1391450-63-7 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. enamine.net [enamine.net]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nano-lab.com.tr [nano-lab.com.tr]

- 12. resolvemass.ca [resolvemass.ca]

- 13. researchgate.net [researchgate.net]

- 14. thinksrs.com [thinksrs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

Spectroscopic Elucidation of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride: A Technical Guide for Drug Development Professionals

Introduction

The molecular structure, presented below, forms the basis for all subsequent spectroscopic interpretation. The presence of a chiral center, a substituted pyridine ring, and the dihydrochloride salt form all contribute unique and identifiable features in the various spectroscopic techniques discussed.

Caption: Molecular structure of (S)-1-(5-Bromopyridin-2-yl)ethanamine cation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. Chemical shifts (δ) are influenced by the electron density around the proton, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm). Spin-spin coupling between adjacent non-equivalent protons results in signal splitting, providing connectivity information. The formation of the dihydrochloride salt significantly impacts the electronic environment, particularly of the pyridine ring and the amino group protons, leading to notable downfield shifts compared to the free base.[1]

Predicted ¹H NMR Spectrum (D₂O, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.65 | d | 1H | H-6 | The proton adjacent to the protonated nitrogen (H-6) is expected to be the most deshielded aromatic proton due to the strong electron-withdrawing effect of the pyridinium nitrogen.[2] |

| ~8.20 | dd | 1H | H-4 | This proton is meta to the protonated nitrogen and ortho to the bromine, resulting in a downfield shift and coupling to both H-3 and H-6 (small). |

| ~7.80 | d | 1H | H-3 | Ortho to the C2 substituent, this proton will be shifted downfield and will couple with H-4. |

| ~4.80 | q | 1H | CH-NH₃⁺ | The methine proton is adjacent to the electron-withdrawing pyridinium ring and the positively charged amino group, causing a significant downfield shift. It will be split into a quartet by the adjacent methyl protons. |

| ~1.80 | d | 3H | CH₃ | The methyl protons are coupled to the methine proton, resulting in a doublet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is often preferred for amine salts to exchange the labile N-H protons, simplifying the spectrum.

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the signals and determine the multiplicities.

-

Caption: ¹H NMR Spectroscopy Experimental Workflow.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms. The low natural abundance of the ¹³C isotope means that ¹³C NMR experiments are less sensitive than ¹H NMR.[3] The protonated nitrogen and the bromine atom in the pyridine ring will have significant effects on the chemical shifts of the ring carbons.

Predicted ¹³C NMR Spectrum (D₂O, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 | C-2 | The carbon atom directly attached to the protonated nitrogen and the ethylamine substituent will be significantly deshielded. |

| ~148 | C-6 | This carbon, adjacent to the pyridinium nitrogen, will also be strongly deshielded. |

| ~142 | C-4 | The chemical shift of this carbon is influenced by both the nitrogen and the bromine atom. |

| ~125 | C-5 | The carbon atom bearing the bromine atom will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect, but the overall electronic environment of the ring will keep it in the aromatic region. |

| ~122 | C-3 | This carbon is expected to be the most shielded of the pyridine ring carbons. |

| ~55 | CH-NH₃⁺ | The methine carbon is attached to the electron-withdrawing pyridinium ring and the amino group, resulting in a downfield shift compared to a simple alkyl carbon. |

| ~20 | CH₃ | The methyl carbon is expected in the typical aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower sensitivity.

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

-

Data Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

Acquire a larger number of scans compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phasing, and baseline correction as for ¹H NMR.

-

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is appropriate, which would likely show the protonated molecule of the free base, [M+H]⁺. The most characteristic feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. This results in two molecular ion peaks separated by 2 m/z units with nearly equal intensity.

Predicted Mass Spectrum (ESI+):

| m/z | Ion | Rationale |

| 215/217 | [M+H]⁺ | The molecular ion peaks corresponding to the protonated free base containing ⁷⁹Br and ⁸¹Br, respectively. The near 1:1 intensity ratio is a hallmark of a monobrominated compound. |

| 200/202 | [M-NH₂]⁺ | Loss of the amino group from the molecular ion. |

| 136 | [M-Br]⁺ | Loss of the bromine atom from the molecular ion. |

| 94 | [C₅H₆N₂]⁺ | A fragment corresponding to the aminopyridine core after loss of the bromoethyl side chain. |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Operate in positive ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peaks and characteristic fragment ions.

-

Analyze the isotopic patterns to confirm the presence of bromine.

-

Caption: Predicted Fragmentation Pathway in ESI-MS.

Infrared (IR) Spectroscopy

Theoretical Framework: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. Different functional groups have characteristic absorption frequencies. For an amine salt, the IR spectrum is dominated by the vibrations of the ammonium group (NH₃⁺).[2]

Predicted IR Spectrum (KBr pellet or ATR):

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3400-3000 (broad) | N-H stretch (NH₃⁺) | The stretching vibrations of the ammonium group in a primary amine salt typically appear as a broad, strong band in this region.[4] |

| ~3050 | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the pyridine ring. |

| ~2950 | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds of the ethyl group. |

| ~1610 | N-H bend (asymmetric) | The asymmetric bending (scissoring) vibration of the NH₃⁺ group.[5] |

| ~1580 | C=C and C=N stretch | Aromatic ring stretching vibrations. |

| ~1510 | N-H bend (symmetric) | The symmetric bending vibration of the NH₃⁺ group. |

| ~1100 | C-N stretch | Stretching vibration of the carbon-nitrogen bond. |

| ~820 | C-H out-of-plane bend | Characteristic bending for the substitution pattern of the pyridine ring. |

| Below 700 | C-Br stretch | The carbon-bromine stretching vibration typically appears at lower wavenumbers. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify the characteristic absorption bands.

-

Conclusion

The comprehensive spectroscopic analysis of this compound, as predicted in this guide, provides a robust framework for its identification and quality assessment. The key distinguishing features include the characteristic downfield shifts in the ¹H and ¹³C NMR spectra due to the pyridinium ring, the definitive 1:1 isotopic pattern of bromine in the mass spectrum, and the prominent N-H vibrational bands of the primary ammonium salt in the IR spectrum. By correlating the experimental data with these predicted values, researchers and drug development professionals can confidently verify the structure, purity, and integrity of this vital pharmaceutical intermediate.

References

- Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding and the torsional oscillations of the NH3+ groups in amine hydrohalides: II. The infrared spectrum from 4000 to 2200 cm−1. Canadian Journal of Chemistry, 40(4), 615-625.

- Chenon, B., & Sandorfy, C. (1958). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 36(8), 1181-1193.

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved January 16, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Amino-5-bromopyridine - Optional[1H NMR] - Spectrum. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). n-amyl amine hydrochloride. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. Retrieved January 16, 2026, from [Link]

-

CHIMIA. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved January 16, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved January 16, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Amino-5-bromopyridine - Optional[1H NMR] - Chemical Shifts. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2009). Synthesis of 2-Amino-5-bromopyridine. Retrieved January 16, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved January 16, 2026, from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 16, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0260384). Retrieved January 16, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 16, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 16, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 16, 2026, from [Link]

-

ChemBK. (n.d.). 1-Pyridin-2-Yl-Ethylamine. Retrieved January 16, 2026, from [Link]

-

NIST. (n.d.). 2-Aminopyridine. Retrieved January 16, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved January 16, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Ethyl (1S,3R,4S)-4-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-3-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexane-1-carboxylate. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. Retrieved January 16, 2026, from [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Technical Guide to the Structural Elucidation of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride by NMR and Mass Spectrometry

This guide provides an in-depth technical overview of the analytical methodologies for the structural characterization of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride (CAS No. 1391450-63-7), a key chiral building block in pharmaceutical and agrochemical research. The focus is on the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), tailored for researchers, scientists, and professionals in drug development.

Introduction: The Analytical Imperative

This compound, with the chemical formula C₇H₁₁BrCl₂N₂, is a chiral amine whose precise structural confirmation is paramount for its application in stereospecific synthesis.[1] The presence of a stereocenter, a substituted pyridine ring, and its formulation as a dihydrochloride salt presents a unique set of analytical challenges and considerations. This document serves as a comprehensive guide to navigate these challenges, ensuring data integrity and robust structural verification through NMR and MS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Causality in Experimental Design: Sample Preparation

The dihydrochloride salt form of the analyte necessitates careful consideration of the NMR solvent. The acidic protons of the ammonium and pyridinium species can exchange with residual water in the solvent, potentially broadening the signals. Therefore, a dry, deuterated solvent is crucial. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices due to their ability to dissolve the salt. For the purpose of this guide, we will consider D₂O as the solvent, which will result in the exchange of the amine and ammonium protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum.

Experimental Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of this compound for ¹H NMR (15-30 mg for ¹³C NMR) and place it in a clean, dry vial.[2][3]

-

Add approximately 0.7 mL of deuterium oxide (D₂O) to the vial.

-

Gently vortex or sonicate the vial to ensure complete dissolution.[3]

-

If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

-

Ensure the sample height in the NMR tube is between 4-5 cm to optimize the shimming process.[2]

-

Cap the NMR tube securely to prevent solvent evaporation.

¹H NMR Spectroscopy: Predicting the Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Based on the structure of (S)-1-(5-Bromopyridin-2-yl)ethanamine, we can predict the following signals. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the protonated pyridine ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 (Pyridine) | ~8.6 | d | ~2.0 |

| H-4 (Pyridine) | ~8.2 | dd | ~8.5, 2.0 |

| H-3 (Pyridine) | ~7.8 | d | ~8.5 |

| CH (ethanamine) | ~4.5 | q | ~7.0 |

| CH₃ (ethanamine) | ~1.7 | d | ~7.0 |

Note: The NH₂ and NH⁺ protons will be exchanged with D₂O and will not be observed.

Rationale Behind Predictions:

-

Pyridine Protons: The protons on the pyridine ring are expected to be in the aromatic region (7.0-9.0 ppm). The proton at the 6-position (H-6) is adjacent to the nitrogen and is expected to be the most downfield. The bromine at the 5-position will influence the splitting pattern, resulting in a doublet for H-6, a doublet of doublets for H-4, and a doublet for H-3. These predictions are based on known chemical shifts for bromopyridine derivatives.[5][6]

-

Ethanamine Protons: The methine proton (CH) is adjacent to the chiral center and the electron-withdrawing pyridine ring, thus it is expected to be significantly downfield. It will appear as a quartet due to coupling with the three methyl protons. The methyl protons (CH₃) will be further upfield and will appear as a doublet due to coupling with the single methine proton.

¹³C NMR Spectroscopy: Carbon Skeleton Confirmation

The ¹³C NMR spectrum will reveal all the carbon atoms in the molecule. Due to the low natural abundance of ¹³C, a higher concentration of the sample is generally required.[2]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | ~160 |

| C-6 (Pyridine) | ~150 |

| C-4 (Pyridine) | ~140 |

| C-5 (Pyridine) | ~120 |

| C-3 (Pyridine) | ~125 |

| CH (ethanamine) | ~50 |

| CH₃ (ethanamine) | ~20 |

Rationale Behind Predictions:

-

Pyridine Carbons: The carbon atoms of the pyridine ring are expected in the aromatic region (120-160 ppm). The carbon attached to the bromine (C-5) is expected to be shielded due to the "heavy atom effect," although precise prediction can be complex.[7] The other pyridine carbons are assigned based on typical values for substituted pyridines.[8][9][10]

-

Ethanamine Carbons: The methine carbon (CH) is attached to the nitrogen and the pyridine ring and is expected around 50 ppm. The methyl carbon (CH₃) will be the most upfield signal, typically below 25 ppm.[11]

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this compound due to its polar and salt nature.[12]

Experimental Design: ESI-MS

ESI is a soft ionization technique that generates ions from a liquid solution, making it ideal for pre-charged and thermally labile molecules.[13] The dihydrochloride salt will readily form a protonated molecular ion [M+H]⁺ in the positive ion mode.

Experimental Protocol: ESI-MS Analysis

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.

-

Operate the mass spectrometer in positive ion mode.

-

Acquire a full scan mass spectrum to determine the molecular weight of the free base.

-

Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to induce fragmentation and obtain structural information.

Expected Mass Spectrum and Fragmentation

The molecular weight of the free base, (S)-1-(5-Bromopyridin-2-yl)ethanamine, is 200.04 g/mol for the monoisotopic mass. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Molecular Ions:

-

[M+H]⁺ (⁷⁹Br): m/z 201.05

-

[M+H]⁺ (⁸¹Br): m/z 203.05

Predicted Fragmentation Pathway:

The primary fragmentation is expected to occur at the benzylic position, leading to the loss of the ethylamine side chain or cleavage within the side chain.

Caption: Predicted ESI-MS fragmentation of (S)-1-(5-Bromopyridin-2-yl)ethanamine.

The fragmentation of the pyridine ring itself can also occur, leading to smaller charged fragments, a known pathway for pyridine-containing compounds.[14]

Integrated Data Analysis: A Holistic Approach

The definitive structural confirmation of this compound is achieved by integrating the data from both NMR and mass spectrometry.

Caption: Integrated workflow for structural elucidation.

The ¹H and ¹³C NMR data confirm the presence of all expected functional groups and their connectivity. The mass spectrometry data provides the exact molecular weight of the free base and the characteristic isotopic pattern of bromine confirms its presence. The fragmentation pattern from tandem MS further corroborates the proposed structure.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of NMR and mass spectrometry. A thorough understanding of the molecule's chemical properties is essential for designing robust analytical experiments. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently verify the structure and purity of this important chiral building block, ensuring the integrity of their subsequent research and development endeavors.

References

-

The Royal Society of Chemistry. Supporting Information for an article. [Link]

-

American Elements. This compound Product Page. [Link]

-

ResearchGate. 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. [Link]

-

Springer. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. [Link]

-

RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

RSC Publishing. Effect of ammonium on liquid- and gas-phase protonation and deprotonation in electrospray ionization mass spectrometry. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. [Link]

-

The Royal Society of Chemistry. Supporting Information for Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. [Link]

-

Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. [Link]

-

Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]

-

YouTube. Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Semantic Scholar. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

-

ACS Publications. PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. [Link]

-

PubChem. 2-Amino-5-bromopyridine. [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. rsc.org [rsc.org]

- 6. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. d-nb.info [d-nb.info]

- 13. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

Commercial availability of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride

An In-Depth Technical Guide to (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride: Sourcing, Specification, and Application

Abstract

This compound is a chiral building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, featuring a stereogenic center, a nucleophilic amine, and a synthetically versatile bromopyridine moiety, makes it a valuable precursor for a wide range of complex target molecules. This guide provides a comprehensive overview for researchers, chemists, and sourcing specialists on the commercial landscape, critical quality attributes, safe handling protocols, and practical application of this important intermediate. We will delve into the nuances of supplier selection, the interpretation of analytical data, and provide a validated, step-by-step protocol for its use in a representative synthetic transformation, underscoring its utility in modern drug discovery and development.

Introduction: The Strategic Value of a Chiral Pyridylethylamine

In the intricate process of drug discovery, the ability to rapidly synthesize and test novel molecular entities is paramount. Chiral amines, particularly those embedded within heterocyclic scaffolds, are privileged structures that frequently appear in biologically active compounds. The title compound, (S)-1-(5-Bromopyridin-2-yl)ethanamine, belongs to this elite class.

-

The Chiral Amine: The (S)-configured ethylamine side chain provides a specific three-dimensional orientation, which is often crucial for precise molecular recognition at a biological target, such as an enzyme active site or a receptor binding pocket.

-

The Pyridine Core: The pyridine ring is a common bioisostere for a phenyl ring, but with distinct advantages. The nitrogen atom can act as a hydrogen bond acceptor and can modify the compound's pKa and solubility, enhancing its pharmacokinetic profile.

-

The Bromo- Substituent: The bromine atom at the 5-position is not merely a placeholder. It serves as a highly versatile synthetic handle, enabling a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the late-stage introduction of molecular complexity, a key strategy in building libraries of potential drug candidates.[1][2]

This guide focuses on the dihydrochloride salt form, which is often preferred for its improved stability and handling characteristics compared to the free base.

Physicochemical Properties and Identification

Accurate identification is the first step in ensuring experimental success. The compound is identified by several key descriptors, and it is crucial to verify the specific salt form, as both mono- and dihydrochloride salts may be available.

Table 1: Chemical Identifiers for this compound

| Property | Value | Source(s) |

| CAS Number | 1391450-63-7 | [3][4][5] |

| Molecular Formula | C₇H₁₁BrCl₂N₂ | [3][5] |

| Molecular Weight | 273.99 g/mol | [3] |

| IUPAC Name | (1S)-1-(5-bromopyridin-2-yl)ethanamine;dihydrochloride | [3] |

| Synonyms | (S)-1-(5-Bromo-Pyridin-2-Yl)-Ethylamine 2HCl | [3][4] |

| InChI Key | SOOAYJPBXRUXBZ-XRIGFGBMSA-N | [3] |

| SMILES | CC1=NC=C(Br)C=C1.Cl.Cl | [3] |

Table 2: Physical and Handling Properties

| Property | Value / Recommendation | Source(s) |

| Appearance | Solid, powder, or crystals | |

| Melting Point | 70 °C (Note: Varies between suppliers and salt forms) | [3] |

| Storage | Store at room temperature or under refrigeration (2-8°C), sealed in a dry environment, away from moisture. Some suppliers recommend an inert atmosphere. | [5][6][7] |

| Purity Levels | Typically available from 95% to 98%+ | [6][8] |

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers specializing in research and development quantities. Availability ranges from milligrams for initial screening to multi-kilogram quantities for scale-up operations.

Table 3: Selected Commercial Suppliers

| Supplier | Example CAS Cited | Purity/Grade | Notes |

| American Elements | 1391450-63-7 | Offers various grades including high purity (99%+) | [3] |

| AK Scientific, Inc. | 1263094-16-1 (monohydrochloride) | 95% | [8] |

| Sigma-Aldrich (Merck) | 1955561-33-7 (racemic hydrochloride) | 98% | [6] |

| BLD Pharmatech | 1391450-63-7 | N/A | Notes cold-chain transportation may be required. |

| ChemScene | N/A (related structures) | ≥98% | [9] |

| ChemicalBook | 1391450-63-7 | Lists various global suppliers | [4] |

Note: Researchers must exercise diligence in confirming the exact CAS number, stereochemistry ((S)-enantiomer), and salt form (dihydrochloride) with the supplier before purchase. The presence of multiple CAS numbers in the literature for closely related structures highlights this necessity.

Quality Assessment and Validation Workflow

For any research, especially in drug development, the quality of starting materials is non-negotiable. Simply relying on the label is insufficient; a robust validation process is required.

The Certificate of Analysis (CoA)

Before purchasing, and upon receipt, always request and scrutinize the supplier's CoA. Key data points to verify include:

-

Identity Confirmation: Look for ¹H NMR and/or Mass Spectrometry data consistent with the structure.

-

Purity Assessment: HPLC or GC analysis should indicate the purity level (e.g., >97%).

-

Enantiomeric Excess (e.e.): This is the most critical parameter for a chiral compound. The CoA must include data from a chiral HPLC analysis to confirm the stereochemical integrity and quantify the e.e. of the (S)-enantiomer.

The following diagram outlines a self-validating workflow for sourcing and qualifying this critical reagent.

Caption: A logical workflow for sourcing and validating the quality of the chiral amine.

Safety, Handling, and Storage

This compound is an irritant and potentially harmful substance. Adherence to standard laboratory safety protocols is mandatory.

Table 4: GHS Hazard and Precautionary Statements

| Type | Code | Description | Source(s) |

| Hazard | H302 | Harmful if swallowed. | [3] |

| Hazard | H315 | Causes skin irritation. | [3][6][8] |

| Hazard | H319 | Causes serious eye irritation. | [3][6][8] |

| Hazard | H335 | May cause respiratory irritation. | [8] |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [8][10] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7][8][10] |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [6][8] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7][8] |

Handling:

-

Always handle this compound within a chemical fume hood.[11]

-

Use personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[7][12]

-

Avoid dust formation during weighing and transfer.[7]

Storage:

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8][11]

-

The dihydrochloride salt is hygroscopic; exposure to moisture should be minimized to prevent degradation and ensure weighing accuracy.

Application in Synthesis: A Validated Protocol

The primary utility of this compound is as a nucleophile (after neutralization) and as a substrate for cross-coupling. The following protocol details a standard amide coupling reaction, a cornerstone of medicinal chemistry.

Causality and Experimental Design

The dihydrochloride salt is protonated at both the pyridine nitrogen and the primary amine, rendering the amine non-nucleophilic. Therefore, the first critical step is a neutralization (in situ free-basing) to liberate the lone pair on the primary amine, which can then attack an activated carboxylic acid. We use a tertiary amine base (like triethylamine, TEA) that is strong enough to deprotonate the ammonium salt but not so strong as to cause unwanted side reactions. HATU is chosen as the coupling agent because it is highly efficient and minimizes the risk of racemization at the chiral center, a crucial consideration for maintaining enantiopurity.

Protocol: Amide Coupling with Benzoic Acid

Sources

- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound | 1391450-63-7 [amp.chemicalbook.com]

- 5. 1391450-63-7|this compound|BLD Pharm [bldpharm.com]

- 6. 1-(5-Bromopyridin-2-yl)ethanamine hydrochloride | 1955561-33-7 [sigmaaldrich.com]

- 7. angenechemical.com [angenechemical.com]

- 8. aksci.com [aksci.com]

- 9. chemscene.com [chemscene.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Safe Handling of (S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a key chiral building block in modern synthetic chemistry and drug discovery, (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride is a compound of significant interest.[1] Its structural motifs are integral to the development of novel therapeutic agents. However, its reactivity and potential biological activity necessitate a robust and informed approach to its handling, storage, and disposal. This guide provides a comprehensive framework for laboratory professionals to manage this reagent safely, ensuring both personal safety and the integrity of experimental outcomes. The protocols herein are grounded in established safety data and best practices, addressing the causality behind each procedural recommendation.

Compound Identification and Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the foundation of safe handling. This substance is a white to off-white solid at room temperature.[2]

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| Synonyms | (S)-1-(5-Bromo-Pyridin-2-Yl)-Ethylamine 2Hcl | [3] |

| CAS Number | 1391450-63-7 | [2][3] |

| Molecular Formula | C₇H₁₁BrCl₂N₂ | [3][4] |

| Molecular Weight | 273.99 g/mol | [1][3] |

| Appearance | White to off-white solid | [2] |

| Storage Temperature | Room Temperature (Sealed, Dry) | [1][2] |

Hazard Identification and Toxicological Profile

While the toxicological properties of this compound have not been fully investigated, data from structurally similar compounds and available Safety Data Sheets (SDS) allow for a presumptive hazard classification under the Globally Harmonized System (GHS).[5] Researchers must operate with the understanding that the full extent of the hazards may not be known.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7][8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7][8] |

Summary of Potential Health Effects:

-

Inhalation : May cause respiratory tract irritation.[7][8] High concentrations of dust or vapors could lead to symptoms such as headaches, dizziness, and nausea.[5]

-

Skin Contact : Causes skin irritation, which can manifest as redness, itching, and scaling.[8] Prolonged contact may lead to dermatitis.[5]

-

Eye Contact : Causes serious eye irritation, characterized by redness, pain, and potential for severe damage.[8]

-

Ingestion : Harmful if swallowed.[6]

It is critical to note that this compound has not been identified as a carcinogen by ACGIH or NTP.[6] However, the lack of comprehensive data warrants handling it with a high degree of caution.

Standard Operating Protocol for Safe Handling and Storage

Adherence to a strict handling protocol is paramount. The following steps are designed to minimize exposure and preserve the chemical's integrity.

General Handling Workflow

-

Preparation : Before handling, ensure an appropriate chemical fume hood is operational. Confirm that a safety shower and eyewash station are accessible and unobstructed.[9][10]

-

Personal Protective Equipment (PPE) : Don the required PPE as detailed in Section 4. Gloves must be inspected for integrity before use.[6]

-

Chemical Transfer : Handle the solid exclusively within the fume hood to contain any dust.[11] Use spark-proof tools if transferring large quantities, although this is primarily a precaution for flammable solvents that may be used in conjunction with the solid.[5]

-

Weighing and Dispensing : To prevent dust generation, do not pour the solid directly. Use a spatula to carefully transfer the material to a tared container. Close the primary container immediately after dispensing.

-

Post-Handling : After use, thoroughly wash hands and any exposed skin.[7][9] Decontaminate the work surface and any equipment used.

Storage

Proper storage is crucial for both safety and maintaining the compound's stability.

-

Container : Keep the container tightly closed to prevent moisture absorption and contamination.[7]

-

Environment : Store in a cool, dry, and well-ventilated area.[2][5] A designated flammables area is not strictly necessary unless stored with flammable solvents, but it should be kept away from heat, sparks, and open flames.[5]

-

Segregation : Store away from incompatible materials, particularly strong oxidizing agents.[5][8]

-

Security : The compound should be stored in a locked cabinet or area to restrict access.[7] Some suppliers recommend storing under a nitrogen atmosphere, which is a best practice for long-term storage of reactive intermediates to prevent slow degradation.[5]

Exposure Controls: Engineering and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering solutions with appropriate PPE.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[6] This provides adequate exhaust ventilation to keep airborne concentrations of dust low and protects the user from inhalation.[10] Facilities must be equipped with easily accessible eyewash fountains and safety showers.[9][10]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

| Protection Type | Specification | Rationale |

| Eye/Face | Safety glasses with side-shields (conforming to NIOSH or EN 166 standards). A face shield may be required for splash hazards. | Protects against dust particles and accidental splashes causing serious eye irritation.[6][9] |

| Skin | Nitrile or other chemically resistant gloves. A lab coat is mandatory. For larger quantities, a chemical-resistant apron or full suit may be necessary. | Prevents skin contact, which can cause irritation and potential dermatitis.[6][11] |

| Respiratory | Not typically required when handled in a fume hood. For situations with inadequate ventilation or cleanup of large spills, a NIOSH-approved respirator with P95 (US) or P1 (EU) particle filters is recommended.[6] | Protects against inhalation of dust, which can cause respiratory tract irritation.[6][7] |

Emergency Procedures and Response Workflow

Rapid and correct response to an emergency can significantly mitigate harm. All laboratory personnel must be familiar with these procedures.

First Aid Measures

Immediate action is required in case of exposure. Always consult a physician and provide them with the Safety Data Sheet.[6]

-

If Inhaled : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7]

-

In Case of Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[7][9][11]

-

In Case of Eye Contact : Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[7][9]

-

If Swallowed : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[5][11]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[6][11]

-

Hazardous Combustion Products : Thermal decomposition can release highly toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (HBr, HCl).[5][8][9]

-

Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5][6]

Accidental Release Measures & Workflow

A systematic approach is required to safely manage spills.

Sources

- 1. 1391450-63-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 1391450-63-7 [amp.chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound | 1391450-63-7 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

- 7. aksci.com [aksci.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Storage and Stability of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride

This guide provides an in-depth analysis of the critical parameters governing the storage and stability of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride, a key chiral building block in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with field-proven methodologies to ensure the compound's integrity throughout its lifecycle.

Introduction: Significance and Physicochemical Profile

This compound is a chiral amine derivative of significant interest in medicinal chemistry, often serving as a crucial intermediate in the synthesis of complex molecular architectures. Its stereospecificity and reactive moieties make it a valuable component in the development of novel therapeutic agents. Understanding its stability is paramount to ensuring reproducible experimental outcomes and the quality of downstream products.

The dihydrochloride salt form is utilized to enhance the compound's crystallinity, solubility in polar solvents, and overall stability compared to the free base. However, like many amine salts, it is susceptible to specific degradation pathways influenced by environmental factors.

Physicochemical Properties

A foundational understanding of the compound's properties is the first step in developing appropriate handling and storage protocols.

| Property | Value | Source |

| Chemical Name | (1S)-1-(5-bromopyridin-2-yl)ethanamine;dihydrochloride | [1] |

| CAS Number | 1391450-63-7 | [1][2][3] |

| Molecular Formula | C₇H₁₁BrCl₂N₂ | [1][3] |

| Molecular Weight | 273.99 g/mol | [1][3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Approximately 70 °C | [1] |

| Form | Dihydrochloride salt | [1] |

Recommended Storage and Handling: A Proactive Approach to Integrity

The preservation of this compound hinges on controlling the environmental factors that can initiate its degradation. Supplier recommendations consistently point towards storage in a dry, sealed environment.[2][3][4]

Core Storage Conditions

-

Temperature: While room temperature storage is often cited, a more controlled temperature of 2-8°C (refrigerated) is recommended for long-term storage.[2][3][4] This minimizes the rate of potential thermal degradation reactions. The relatively low melting point suggests that elevated temperatures should be strictly avoided.

-

Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen. This is a critical measure to prevent oxidative degradation, a common pathway for amine compounds.

-

Moisture: As a dihydrochloride salt, the compound is hygroscopic. It is imperative to store it in a tightly sealed container in a desiccated environment. The presence of water can lead to hydrolysis and can also facilitate other degradation pathways.

Handling Protocols

-

Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and humidity.

-

Use clean, dry spatulas and glassware.

Understanding Chemical Stability and Degradation Pathways

The stability of this compound is dictated by the reactivity of its functional groups: the primary amine, the bromopyridine ring, and the chiral center. Degradation not only reduces the purity of the material but can also lead to the formation of new, potentially reactive impurities.

Potential Degradation Pathways

Based on the structure and general knowledge of amine and bromopyridine chemistry, the following degradation pathways are plausible:

-

Oxidative Degradation: The primary amine is susceptible to oxidation, which can lead to the formation of imines, oximes, or other degradation products. The pyridine ring itself can also undergo oxidation. This is a primary reason for recommending storage under an inert atmosphere.

-

Hydrolytic Degradation: Although the C-Br bond on the pyridine ring is generally stable, under certain pH and temperature conditions, it could undergo nucleophilic substitution by water (hydrolysis) to form the corresponding hydroxypyridine derivative.

-

Racemization: The chiral center at the ethylamine side chain could be susceptible to racemization under harsh pH or thermal conditions, leading to a loss of stereochemical purity.

-

Photodegradation: Aromatic halides and nitrogen heterocycles can be sensitive to UV or visible light, which can induce homolytic cleavage of the C-Br bond or other complex photochemical reactions.

Sources

Chiral purity of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride

An In-Depth Technical Guide to the Chiral Purity of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride

Foreword: The Imperative of Enantiopurity in Modern Pharmaceuticals

In the landscape of contemporary drug development, the chirality of a molecule is not a mere structural nuance but a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different activities within the chiral environment of the human body.[1][2][3] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects, a fact tragically underscored by historical events such as the thalidomide disaster.[4] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that necessitate the thorough characterization and control of stereoisomers in pharmaceutical products.[3][5][6][7][8] This guide provides a comprehensive technical overview of the methodologies and considerations for ensuring the chiral purity of this compound, a key chiral building block in the synthesis of various pharmaceutical agents.

This compound: A Profile

This compound is a chiral primary amine that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its stereochemical integrity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).

| Compound Attribute | Information |

| IUPAC Name | (1S)-1-(5-bromopyridin-2-yl)ethanamine;dihydrochloride[9] |

| CAS Number | 1391450-63-7[9] |

| Molecular Formula | C₇H₁₁BrCl₂N₂[9] |

| Molecular Weight | 273.99 g/mol |

| Appearance | White to off-white solid |

| Chiral Center | The carbon atom bearing the amino group |

The synthesis of enantiomerically pure amines is a significant focus in organic chemistry.[10] Asymmetric synthesis or chiral resolution techniques are often employed to produce the desired (S)-enantiomer.[11] Given that the starting materials and synthetic route can influence the final enantiomeric purity, robust analytical methods are essential for quality control.

The Analytical Triad for Chiral Purity Determination

A multi-pronged analytical approach is often the most robust strategy for confirming the chiral purity of a compound. For this compound, a combination of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy provides a comprehensive and self-validating system.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the cornerstone for the quantitative determination of enantiomeric excess (ee).[1][5] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[12]

Caption: Workflow for Chiral HPLC Method Development and Validation.

Instrumentation:

-

HPLC system with a UV detector.[12]

-

Chiral Column: A polysaccharide-based CSP such as Chiralpak® IA or a similar column is often a good starting point for screening primary amines.[12][13]

Chromatographic Conditions (Example):

| Parameter | Condition | Rationale |

| Mobile Phase | n-Hexane:Ethanol with 0.1% Diethylamine (DEA) (e.g., 90:10 v/v) | The non-polar/polar solvent mixture is typical for normal-phase chiral separations. DEA is a common additive to improve the peak shape of basic analytes like amines.[12] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[12] |

| Column Temperature | 25°C | Temperature can influence enantioselectivity; maintaining a constant temperature is crucial for reproducibility.[12] |

| Detection Wavelength | 254 nm | Selected based on the UV absorbance of the bromopyridine chromophore. |

System Suitability: Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[14][15] This typically involves injecting a solution containing both the (S)- and (R)-enantiomers (a racemic mixture can be used).

| Parameter | Acceptance Criteria |

| Resolution (Rs) | > 1.5 between the enantiomer peaks |

| Tailing Factor (T) | ≤ 2.0 for each peak |

| Relative Standard Deviation (RSD) of peak areas (n=6) | ≤ 2.0% |

Enantiomeric Excess (ee) Calculation: The enantiomeric excess is a measure of the purity of the chiral substance.[16] It is calculated from the peak areas of the two enantiomers in the chromatogram.

ee (%) = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100[16]

NMR Spectroscopy: A Powerful Corroborative Tool

While HPLC is ideal for quantification, NMR spectroscopy can provide both qualitative and quantitative information about enantiomeric purity, often through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[17][18] These agents interact with the enantiomers to form diastereomers or diastereomeric complexes, which are distinguishable in the NMR spectrum.[17][19]

Caption: General Workflow for Chiral Purity Analysis by NMR.

Principle: The chiral amine is reacted with a chiral derivatizing agent to form a mixture of diastereomers. The diastereomers will have distinct signals in the NMR spectrum, and the ratio of their integrals will correspond to the enantiomeric ratio of the original amine.[20]

Example Protocol:

-

Derivatization: React a known quantity of this compound with a suitable chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), in an appropriate deuterated solvent (e.g., CDCl₃) with a non-chiral base.

-

NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric amides. ¹⁹F NMR can be particularly advantageous due to its high sensitivity and the large chemical shift dispersion.[21]

-

Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals.

-

Calculation: The enantiomeric excess can be calculated from the integral values of the diastereomeric signals.

Circular Dichroism (CD) Spectroscopy: A Definitive Signature of Chirality

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules.[22][23][24] Each enantiomer has a unique CD spectrum that is a mirror image of its counterpart.[25] This makes CD an excellent qualitative tool for confirming the absolute configuration of the dominant enantiomer, provided a reference spectrum of a known standard is available.[25] It can also be used for quantitative analysis of enantiomeric excess.[26][27]

Instrumentation:

-

A CD spectropolarimeter.[24]

Sample Preparation:

-

Dissolve a precise amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) that does not absorb in the spectral region of interest.[22]

-

The concentration should be optimized to give a signal in the appropriate range for the instrument.

Measurement:

-

Record the CD spectrum over a relevant wavelength range (typically in the UV region for this type of molecule).[22]

-

The resulting spectrum, often plotted as molar ellipticity [θ] versus wavelength, will show positive and/or negative peaks that are characteristic of the (S)-enantiomer.

Data Interpretation:

-

The sign and magnitude of the Cotton effects in the CD spectrum serve as a fingerprint for the (S)-enantiomer.[25] By comparing the spectrum of a production batch to that of a pure reference standard, one can confirm the stereochemical identity.

-

For quantitative analysis, a calibration curve can be constructed by measuring the CD signal at a specific wavelength for samples with known enantiomeric excess.[26]

Method Validation and Regulatory Considerations

Any analytical method used for quality control of a pharmaceutical intermediate must be validated to ensure it is fit for its intended purpose.[14][15] The validation should be conducted in accordance with ICH Q2(R1) guidelines.[14]

Key Validation Parameters:

| Parameter | Description |

| Specificity | The ability to assess the analyte unambiguously in the presence of other components, including its counter-ion and the undesired enantiomer.[28] |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[29] |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14] |

| Accuracy | The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing samples with known amounts of the (R)-enantiomer.[29] |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[29] |

| Limit of Detection (LOD) | The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated as an exact value.[29] |

| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.[29] |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate).[14] |

Conclusion: A Framework for Assured Chiral Purity

Ensuring the chiral purity of this compound is a critical step in the development of safe and effective pharmaceuticals. A comprehensive analytical strategy, anchored by a validated chiral HPLC method and corroborated by orthogonal techniques such as NMR and CD spectroscopy, provides a robust framework for the quality control of this important chiral intermediate. This multi-faceted approach not only satisfies regulatory expectations but also embodies the principles of sound scientific practice, ultimately contributing to the integrity of the final drug product.

References

-

[Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.]([Link] separations-08-00165)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biocompare.com [biocompare.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. scribd.com [scribd.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. americanelements.com [americanelements.com]

- 10. mdpi.com [mdpi.com]

- 11. ardena.com [ardena.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. azypusa.com [azypusa.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]

- 16. Enantiomeric excess - Wikipedia [en.wikipedia.org]

- 17. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Circular Dichroism Spectroscopy for Chiral Compounds | MtoZ Biolabs [mtoz-biolabs.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. ntu.edu.sg [ntu.edu.sg]

- 25. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]

- 26. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 29. scispace.com [scispace.com]

The Strategic Deployment of (S)-1-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride has emerged as a pivotal chiral building block in the landscape of pharmaceutical synthesis. Its unique structural features, combining a stereogenic center with a functionalized pyridine ring, make it an invaluable asset in the construction of complex, biologically active molecules. This guide provides a comprehensive overview of its synthesis, properties, and critical applications, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties and Structural Attributes